1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
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Overview
Description
1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno ring fused to a thiadiazine ring, and three oxo groups. Its distinct chemical framework makes it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-e][1,2,4]thiadiazine derivatives with oxidizing agents to introduce the oxo groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor modulation.
Medicine: It has shown promise as a lead compound for the development of drugs targeting diseases such as cancer, HIV, and diabetes.
Mechanism of Action
The mechanism of action of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, altering their conformation and function. These interactions are mediated by the compound’s unique chemical structure, which allows for specific and potent binding .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but differs in its substitution pattern and biological activity.
Thieno[3,4-e][1,2,4]thiadiazine derivatives: These compounds have similar core structures but vary in their functional groups and pharmacological properties.
Uniqueness: 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is unique due to its specific arrangement of oxo groups and the fusion of the thieno and thiadiazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,1-dioxo-4H-thieno[3,4-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S2/c8-5-6-3-1-11-2-4(3)12(9,10)7-5/h1-2H,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZDHKSHCJIJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)S(=O)(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571587 |
Source
|
Record name | 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196820-84-5 |
Source
|
Record name | 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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